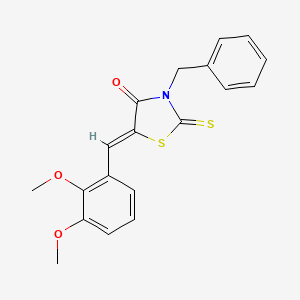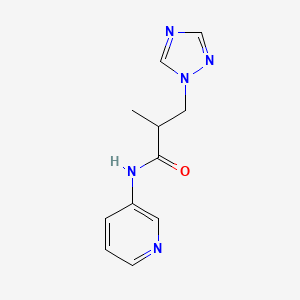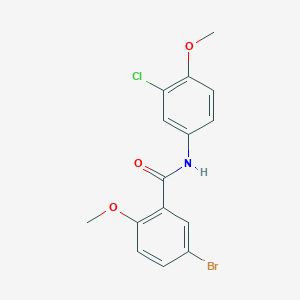![molecular formula C21H25N3O2 B6102125 N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)
N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as AP4, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AP4 belongs to the class of benzamides and has been synthesized using a unique method that involves the use of piperidine and pyridine derivatives.
作用机制
The mechanism of action of N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is not yet fully understood. However, studies have suggested that it acts as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been suggested that this compound may interact with the dopamine receptor and have a neuroprotective effect.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has been suggested that this compound may have a neuroprotective effect by interacting with the dopamine receptor.
实验室实验的优点和局限性
N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods without degradation. However, there are some limitations to using this compound in lab experiments. It is relatively new and has not been extensively studied, so its full range of applications is not yet known. Additionally, this compound is expensive, which may limit its use in some experiments.
未来方向
There are many future directions for research on N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in this area. Additionally, this compound has shown promise as an anti-cancer agent, and further research is needed to investigate its potential use in cancer treatment. Finally, this compound may have applications in other areas such as anti-viral therapy and immunomodulation, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound that has shown significant potential in various scientific research applications. Its synthesis method is simple and efficient, and it has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. While there are some limitations to using this compound in lab experiments, its potential applications make it an exciting area of research for the future.
合成方法
The synthesis of N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves the reaction of 4-hydroxybenzamide with 1-(2-pyridinylmethyl)-4-piperidinol in the presence of allyl bromide and potassium carbonate. The reaction takes place in anhydrous acetonitrile at room temperature and results in the formation of this compound. The synthesis method is simple and efficient, with a yield of approximately 80%.
科学研究应用
N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has shown significant potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its neuroprotective effects and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-prop-2-enyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-12-23-21(25)17-6-8-19(9-7-17)26-20-10-14-24(15-11-20)16-18-5-3-4-13-22-18/h2-9,13,20H,1,10-12,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOXNORBGYQHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B6102042.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B6102049.png)
![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)

![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6102081.png)
![5-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-(3-furylmethyl)-2-thiophenecarboxamide](/img/structure/B6102095.png)

![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)




![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)